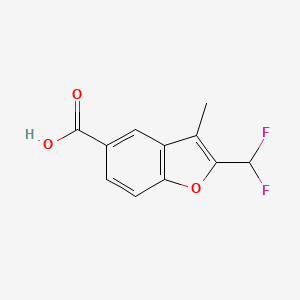![molecular formula C20H20ClN3O3 B2609374 N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide CAS No. 2034604-96-9](/img/structure/B2609374.png)
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Preparation of 5-chloro-2-methoxyaniline: This can be achieved by chlorination of 2-methoxyaniline.
Formation of the indole derivative: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.
Coupling reaction: The final step involves coupling the 5-chloro-2-methoxyaniline with the indole derivative using appropriate reagents and conditions to form the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.
科学的研究の応用
N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:
N’-(5-chloro-2-methoxyphenyl)-N-[2-(1H-indol-5-yl)ethyl]ethanediamide: This compound lacks the methyl group on the indole moiety, which may affect its chemical and biological properties.
N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide: The position of the indole moiety is different, which can influence its reactivity and interactions with molecular targets.
特性
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-24-10-8-14-11-13(3-5-17(14)24)7-9-22-19(25)20(26)23-16-12-15(21)4-6-18(16)27-2/h3-6,8,10-12H,7,9H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDADUDFQHBPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2609292.png)
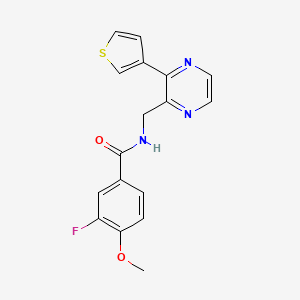
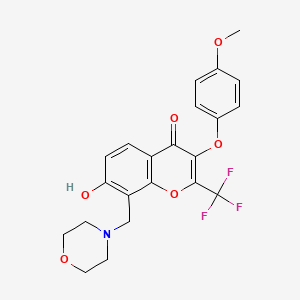

![2,5-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2609296.png)
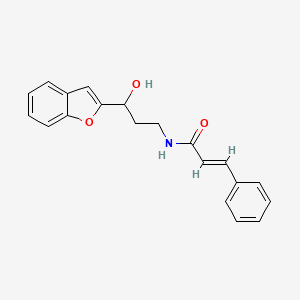
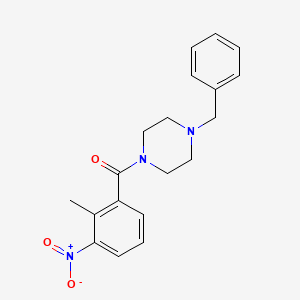
![N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2609301.png)
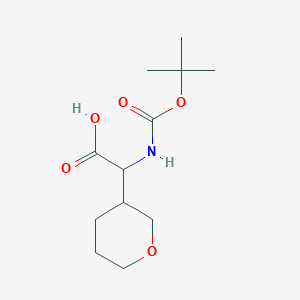
![N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide](/img/structure/B2609304.png)
![(4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2609308.png)
![5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2609309.png)

